1-(Diphenylmethyl)-3-methylazetidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diphenylmethyl)-3-methylazetidine-3-carboxylic acid is an organic compound that features a unique azetidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the diphenylmethyl group and the carboxylic acid functionality makes it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions For instance, the reaction of a suitable amine with a halogenated precursor can lead to the formation of the azetidine ring
Industrial Production Methods
In an industrial setting, the production of 1-(Diphenylmethyl)-3-methylazetidine-3-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can facilitate precise control over reaction conditions, leading to higher purity and yield of the final product. Industrial methods often focus on optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve scalable and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
1-(Diphenylmethyl)-3-methylazetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The diphenylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylates or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
1-(Diphenylmethyl)-3-methylazetidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Diphenylmethyl)-3-methylazetidine-3-carboxylic acid involves its interaction with specific molecular targets. The diphenylmethyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The azetidine ring structure may also contribute to the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: Another nitrogen-containing heterocycle with similar applications in medicinal chemistry.
Piperidine: A six-membered ring structure with nitrogen, used in the synthesis of various pharmaceuticals.
Azetidine: The parent compound of 1-(Diphenylmethyl)-3-methylazetidine-3-carboxylic acid, without the diphenylmethyl and carboxylic acid groups.
Uniqueness
This compound is unique due to the combination of the azetidine ring with the diphenylmethyl and carboxylic acid functionalities. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H19NO2 |
---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
1-benzhydryl-3-methylazetidine-3-carboxylic acid |
InChI |
InChI=1S/C18H19NO2/c1-18(17(20)21)12-19(13-18)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3,(H,20,21) |
InChI Key |
KHRGMBYFRLXWKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.